

Application Notes and Protocols: Ethyl 1-Methyl-4-oxocyclohexanecarboxylate in Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Ethyl 1-methyl-4-oxocyclohexanecarboxylate*

Cat. No.: *B182229*

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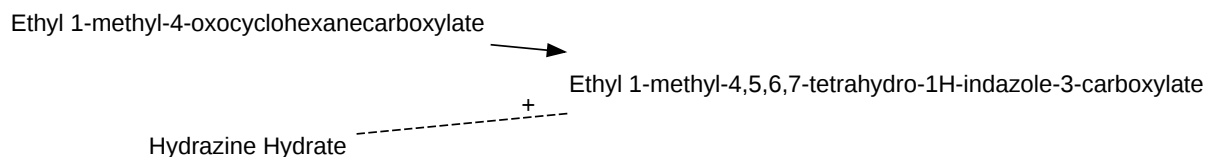
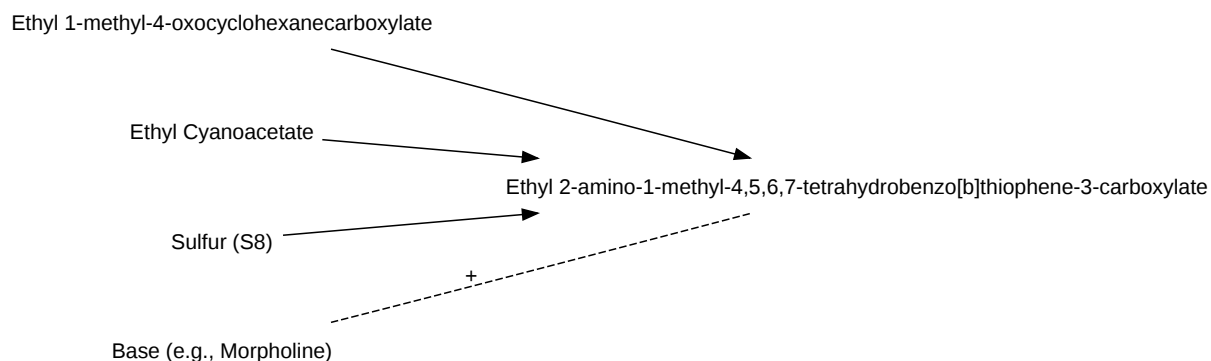
These application notes provide a comprehensive overview of the utility of **ethyl 1-methyl-4-oxocyclohexanecarboxylate** as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for related cyclic ketones and β -ketoesters. While direct literature examples for this specific substrate are limited, these notes offer robust starting points for laboratory investigation.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. The reaction typically involves a ketone, an active methylene nitrile, elemental sulfur, and a basic catalyst. **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** serves as an excellent ketone precursor for this transformation, leading to the formation of valuable tetrahydrobenzo[b]thiophene derivatives.

Reaction Scheme:

The reaction of **ethyl 1-methyl-4-oxocyclohexanecarboxylate** with a cyanoacetate and elemental sulfur in the presence of a base, such as morpholine or diethylamine, is expected to yield the corresponding 2-amino-3-carboxy-tetrahydrobenzo[b]thiophene derivative.



Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Guanidine Hydrochloride

Base (e.g., Sodium Ethoxide)

2-Amino-1-methyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Ethyl 1-methyl-4-oxocyclohexanecarboxylate

2-Aminobenzaldehyde

Catalyst (Acid or Base)

Ethyl 1-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate

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